molecular formula C15H21N3O2S2 B2769913 2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 446310-78-7

2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2769913
CAS No.: 446310-78-7
M. Wt: 339.47
InChI Key: MPXFKMBTEYTPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound features a thiourea group attached to a tetrahydrobenzo[b]thiophene ring, which is further substituted with a pivaloyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting with the construction of the tetrahydrobenzo[b]thiophene core. This can be achieved through a cyclization reaction of appropriate precursors, such as thiophene derivatives

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the carboxamide group to yield amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the thiourea group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Substituted thioureas or amides.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for metal ions, potentially useful in bioinorganic studies.

  • Medicine: : It could be explored for its biological activity, such as enzyme inhibition or receptor binding.

  • Industry: : Its unique structure may find use in materials science or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the thiourea and pivaloyl groups on the tetrahydrobenzo[b]thiophene ring. Similar compounds might include other thiourea derivatives or benzo[b]thiophene derivatives, but the presence of the pivaloyl group and the carboxamide group sets it apart.

List of Similar Compounds

  • Thiourea derivatives

  • Benzo[b]thiophene derivatives

  • Pivaloyl-substituted compounds

  • Carboxamide derivatives

Properties

IUPAC Name

2-(2,2-dimethylpropanoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-15(2,3)13(20)18-14(21)17-12-10(11(16)19)8-6-4-5-7-9(8)22-12/h4-7H2,1-3H3,(H2,16,19)(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXFKMBTEYTPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.